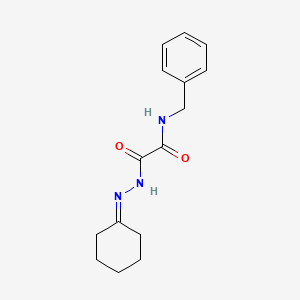
2-(4-isopropylphenoxy)-N-(3-pyridinylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-isopropylphenoxy)-N-(3-pyridinylmethyl)propanamide, also known as JNJ-40411813, is a small molecule drug candidate that has been developed for the treatment of various diseases including cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
The mechanism of action of 2-(4-isopropylphenoxy)-N-(3-pyridinylmethyl)propanamide involves the inhibition of the protein kinase CK2. CK2 is an important regulator of cell proliferation and survival, and its dysregulation has been implicated in various diseases including cancer. By inhibiting CK2, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, this compound has also been found to have anti-inflammatory and immunomodulatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to reduce the infiltration of immune cells into inflammatory sites.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-isopropylphenoxy)-N-(3-pyridinylmethyl)propanamide is its potent anti-cancer activity. It has been shown to be effective against a wide range of cancer cell lines, and to enhance the efficacy of chemotherapy drugs. Additionally, it has been found to have anti-inflammatory and immunomodulatory effects, which may make it useful in the treatment of autoimmune disorders.
One limitation of this compound is its relatively low solubility in aqueous solutions, which may make it difficult to administer in vivo. Additionally, more research is needed to determine its potential toxicity and side effects.
Direcciones Futuras
There are several potential future directions for research on 2-(4-isopropylphenoxy)-N-(3-pyridinylmethyl)propanamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Additionally, further studies are needed to determine the optimal dosing and administration strategies for this drug candidate. Finally, more research is needed to explore its potential use in the treatment of autoimmune disorders.
Métodos De Síntesis
The synthesis of 2-(4-isopropylphenoxy)-N-(3-pyridinylmethyl)propanamide involves the reaction of 4-isopropylphenol with 3-pyridinemethanol in the presence of a base to form the intermediate 2-(4-isopropylphenoxy)-N-(3-pyridinylmethyl)propan-1-amine. This intermediate is then reacted with acetic anhydride to form the final product, this compound.
Aplicaciones Científicas De Investigación
2-(4-isopropylphenoxy)-N-(3-pyridinylmethyl)propanamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, it has been found to enhance the efficacy of chemotherapy drugs such as paclitaxel and carboplatin.
Propiedades
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13(2)16-6-8-17(9-7-16)22-14(3)18(21)20-12-15-5-4-10-19-11-15/h4-11,13-14H,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZMCZKSXJTEJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-amino-5'-nitro-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5189987.png)

![4-methyl-N-(5-methyl-3-isoxazolyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5189992.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-1,2,3-thiadiazole-4-carboxamide](/img/structure/B5189995.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5190006.png)
![N~2~-(3,5-dichlorophenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5190021.png)
![2-{2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl]-1-methyl-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5190025.png)
![N-(4-ethoxy-2-nitrophenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5190028.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5190036.png)
![{1-[(1-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-piperidinyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B5190044.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5190047.png)

![2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]-N-phenylacetamide](/img/structure/B5190062.png)
![N-cyclopropyl-3-[1-(2,5-dimethoxybenzoyl)-4-piperidinyl]propanamide](/img/structure/B5190079.png)
